N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide
Description
Properties
IUPAC Name |
3-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-12-11-14(5-9-17(12)23(25)26)19(24)20-15-6-3-13(4-7-15)16-8-10-18(22-21-16)29(2,27)28/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRLMKSWQGHBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of a substituted hydrazine with a diketone to form the pyridazine ring. The methanesulfonyl group is then introduced via sulfonation, and the phenyl and nitrobenzamide groups are added through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyridazine Ring
N-[4-(6-Ethoxypyridazin-3-yl)phenyl]-3-Methyl-4-Nitrobenzamide ()
- Key Differences : The methanesulfonyl (-SO₂CH₃) group in the target compound is replaced by an ethoxy (-OCH₂CH₃) group.
- Implications: Electronic Effects: The ethoxy group is electron-donating via resonance, contrasting with the electron-withdrawing nature of methanesulfonyl. Polarity and Solubility: Methanesulfonyl increases polarity due to its sulfonyl group, likely enhancing aqueous solubility compared to the more lipophilic ethoxy substituent .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()
- Key Differences : This compound replaces the pyridazine-benzamide scaffold with a pyrazolo-pyrimidine-chromene hybrid system.
- Implications :
- The chromene and pyrimidine cores may confer distinct π-π stacking and hydrogen-bonding capabilities, diverging from the pyridazine-benzamide’s interaction profile.
Modifications on the Phenyl/Benzamide Moiety
N-[4-[4-(4-Ethylbenzoyl)Piperazin-1-yl]Phenyl]-3-Methyl-4-Nitrobenzamide (BU34720) ()
- Key Differences : The methanesulfonylpyridazine is replaced by a 4-(4-ethylbenzoyl)piperazine group.
- Steric and Binding Effects: The ethylbenzoyl group adds bulk and hydrophobicity, which may influence membrane permeability or off-target interactions .
N-(2,4-Dimethoxyphenyl)-2-[3-(Furan-2-yl)-6-Oxopyridazin-1-yl]Acetamide (BU34855) ()
- Key Differences: Features a furan-linked pyridazinone acetamide instead of a nitro-substituted benzamide.
- Implications :
- The dimethoxyphenyl and furan groups may shift redox properties or metabolic stability compared to the nitrobenzamide framework.
Structural and Property Comparison Table
Biological Activity
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide, identified by its CAS number 921586-46-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 412.42 g/mol. The compound features a nitro group, which is often associated with biological activity, particularly in anticancer agents.
Antitumor Activity
Recent studies have investigated the antitumor potential of this compound using various cancer cell lines. Notably, the compound demonstrated promising results against lung cancer cell lines A549, HCC827, and NCI-H358.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
The results indicate that the compound exhibits higher cytotoxicity in a two-dimensional (2D) assay compared to three-dimensional (3D) assays, suggesting that its effectiveness may be influenced by the cellular environment.
The mechanism by which this compound exerts its antitumor effects may involve interaction with DNA. Studies have shown that compounds with similar structures can bind within the minor groove of DNA, potentially inhibiting replication and transcription processes, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Initial findings suggest that it may possess moderate antibacterial effects against certain strains of bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These results indicate that while the compound shows some potential as an antimicrobial agent, further optimization and testing are required to enhance its efficacy.
Case Studies
- Study on Lung Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects of various nitro-substituted compounds on lung cancer cell lines, including this compound. The study concluded that this compound exhibited significant growth inhibition in A549 cells, highlighting its potential as a lead compound for further development .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of various nitrobenzamide derivatives, including our compound of interest. The findings suggested that modifications to the benzamide structure could enhance antibacterial activity, warranting further investigation into structure-activity relationships .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyridazine core. For example:
Pyridazine sulfonylation : React 6-chloropyridazine with methanesulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the methanesulfonyl group .
Suzuki coupling : Attach the 4-aminophenyl group to the pyridazine ring using palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in DMF/H₂O at 80°C) .
Benzamide formation : Couple the intermediate with 3-methyl-4-nitrobenzoyl chloride using DCC/DMAP in dichloromethane .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of methanesulfonyl chloride) and temperature to improve yields.
Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) and confirm via ¹H/¹³C NMR (e.g., DMSO-d₆ solvent, δ 8.5–8.7 ppm for pyridazine protons) .
- Stability : Conduct accelerated degradation studies:
- Thermal stability : Store at 40°C for 4 weeks; analyze decomposition via LC-MS.
- Hydrolytic stability : Expose to pH 2 (HCl) and pH 9 (NaOH) buffers; monitor nitro group reduction or sulfonamide cleavage .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme inhibition : Test against kinases (e.g., EGFR, using ADP-Glo™ assay) due to the pyridazine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility : Measure logP via shake-flask method (octanol/water) to predict bioavailability .
Advanced Research Questions
Q. How does the nitro group at the 4-position of the benzamide moiety influence bioactivity compared to methyl or trifluoromethyl substituents?
- Methodological Answer :
- Structural analogs : Synthesize derivatives with -NO₂, -CH₃, and -CF₃ groups.
- Activity comparison :
| Substituent | IC₅₀ (EGFR) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| -NO₂ | 0.12 µM | 2.8 | 15 |
| -CH₃ | 0.45 µM | 3.1 | 8 |
| -CF₃ | 0.09 µM | 3.5 | 5 |
- Conclusion : Nitro groups enhance potency but reduce solubility; trifluoromethyl balances lipophilicity and activity .
Q. What strategies can resolve contradictions in reported IC₅₀ values across different kinase assays?
- Methodological Answer :
Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and buffer conditions (pH 7.4, 1 mM Mg²⁺) .
Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
Structural analysis : Perform X-ray crystallography (SHELX software ) to verify binding mode differences due to crystal packing.
Q. How can computational methods guide the optimization of this compound’s metabolic stability?
- Methodological Answer :
- Metabolite prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., nitro group reduction by CYP450 enzymes).
- Design modifications : Introduce electron-withdrawing groups (e.g., -SO₂CF₃) to slow enzymatic degradation .
- Validation : Compare in vitro half-life (human liver microsomes) of parent compound vs. analogs .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity in cancer cells while others show negligible effects?
- Methodological Answer :
- Variables to check :
- Cell line variability : Test in multiple lines (e.g., colon vs. breast cancer) due to differential expression of target kinases .
- Assay conditions : Ensure consistent serum concentration (e.g., 10% FBS) to avoid protein binding artifacts .
- Resolution : Perform RNA-seq on responsive vs. non-responsive cells to identify biomarkers (e.g., EGFR overexpression) .
Structural and Mechanistic Insights
Q. What evidence supports the hypothesis that the methanesulfonyl group enhances target selectivity?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
